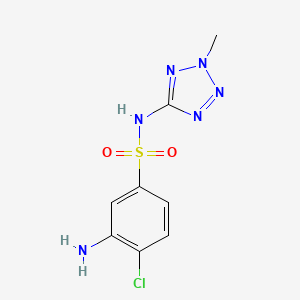![molecular formula C23H18F3N3S B2507984 2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478045-02-2](/img/structure/B2507984.png)
2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone” is a chemical compound that contains several functional groups . It has a hydrazone group (N-N=C), a trifluoromethyl group (CF3), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a sulfanyl group (R-SH) attached to a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The indole group is a planar, aromatic system, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the hydrazone group could potentially undergo tautomerization, the trifluoromethyl group could be involved in electrophilic substitution reactions, and the sulfanyl group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Molecular Structure
One-pot Synthesis Techniques : The compound has been involved in studies focusing on one-pot synthesis methods, which are a cornerstone in synthetic organic chemistry due to their efficiency and simplicity. For instance, Kobayashi et al. (2013) developed an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, showcasing the compound's involvement in complex chemical synthesis processes (Kobayashi, Kobayashi, & Ezaki, 2013).
Molecular Structure Analysis : Studies have also focused on the molecular structure and conformation of similar compounds, providing insights into their chemical behavior and potential applications. For example, Lindgren et al. (2013) reported on the structures of hydrazones and their conformational variations, highlighting the importance of structural analysis in understanding the chemical properties of these compounds (Lindgren et al., 2013).
Biological Activity
Antimicrobial Properties : The compound and its derivatives have been studied for their biological activity, particularly their antimicrobial properties. For instance, El-Gaby et al. (2000) examined the antibacterial activity of novel pyrazol derivatives, indicating the potential of these compounds in developing new antimicrobial agents (El-Gaby, Atalla, Gaber, & AL-WAHAB, 2000). Similarly, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety and evaluated their antibacterial and antifungal activities, showcasing the compound's relevance in medicinal chemistry (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Nonlinear Optical Properties : The compound's derivatives have also been explored for their potential in optical applications. Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones, suggesting their applicability in optical device applications like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3S/c1-15-7-2-3-8-16(15)14-30-22-21(19-11-4-5-12-20(19)27-22)29-28-18-10-6-9-17(13-18)23(24,25)26/h2-13,27H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNWMSOMNOYWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)


![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)


